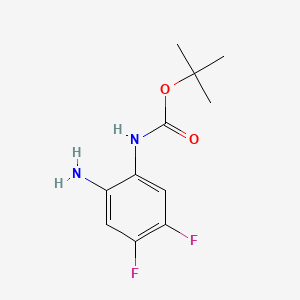

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKTXVPUGXBLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

Introduction

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2][3] The presence of the difluoro-substituted phenyl ring, coupled with the orthogonally protected diamine functionality, makes it a versatile building block for introducing fluorine atoms into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and offer insights based on established chemical principles.

Retrosynthetic Analysis and Proposed Pathway

The synthesis of this compound hinges on the selective introduction of a tert-butoxycarbonyl (Boc) protecting group onto one of the two amino functionalities of 4,5-difluoro-1,2-phenylenediamine. This precursor, in turn, can be readily accessed through the reduction of 4,5-difluoro-2-nitroaniline. The nitroaniline itself can be synthesized from commercially available starting materials. This leads to a logical and efficient three-step synthesis as outlined below.

Sources

A Comprehensive Technical Guide to tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with reference to a specific, supplier-provided Safety Data Sheet (SDS).

Executive Summary

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, tert-Butyl (2-amino-4,5-difluorophenyl)carbamate has emerged as a particularly valuable intermediate. Its pre-configured arrangement of a Boc-protected amine, a free nucleophilic amine, and a difluorinated phenyl ring offers a unique combination of reactivity and structural features. This guide provides an in-depth exploration of this compound's properties, structure, synthesis, and applications, with a focus on the practical insights required for its effective use in a research and development setting. A notable application, the synthesis of the third-generation EGFR inhibitor Osimertinib (AZD9291), will be highlighted to exemplify its significance.[1][2]

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule's intrinsic characteristics is paramount for its successful application in synthesis.

Core Structural Features

This compound is a substituted aniline derivative with the molecular formula C₁₁H₁₄F₂N₂O₂. The key to its utility lies in the electronic and steric differentiation of its two amine functionalities. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one amine, rendering it non-nucleophilic and allowing the vicinal, unprotected amine to be addressed selectively in subsequent chemical transformations. The electron-withdrawing nature of the two fluorine atoms at the C4 and C5 positions modulates the basicity and nucleophilicity of the free amino group and influences the reactivity of the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 1000698-88-3 | [3] |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [4] |

| Molecular Weight | 256.24 g/mol | |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 133 - 138 °C | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [4] |

| Storage | Store in a cool, dry, well-ventilated area, under an inert atmosphere. Recommended storage temperature: 2-8°C. | [6] |

Synthesis and Manufacturing Principles

The synthesis of this compound is predicated on the selective mono-protection of a diamine precursor.

Synthetic Strategy Overview

The most common and logical synthetic route involves the reaction of 4,5-difluoro-1,2-phenylenediamine with one equivalent of di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The slight difference in the electronic environment of the two amino groups in the starting material, coupled with careful control of stoichiometry, allows for the preferential formation of the mono-Boc protected product over the di-protected species.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Laboratory-Scale Protocol

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hexanes

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for flash chromatography)

Procedure:

-

Reaction Setup: To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq.) in anhydrous THF, add di-tert-butyl dicarbonate (1.0-1.1 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired mono-protected product from starting material and the di-protected byproduct.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Causality and Self-Validation:

-

Solvent Choice: THF is an excellent choice as it dissolves both the polar diamine and the nonpolar (Boc)₂O, facilitating a homogenous reaction.

-

Stoichiometric Control: Using only a slight excess of (Boc)₂O is critical to minimize the formation of the di-protected byproduct, which can be challenging to separate. The protocol is self-validating through TLC monitoring, which allows for precise determination of the reaction endpoint, preventing over-reaction.

-

Aqueous Wash: The NaHCO₃ wash is essential to neutralize any acidic impurities and to quench any unreacted (Boc)₂O, simplifying the subsequent purification.

-

Chromatography: This step is the primary purification method and validates the success of the reaction by isolating the product to a high degree of purity, which can be confirmed by analytical techniques.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm. The aromatic region should display two complex multiplets corresponding to the two aromatic protons. Broad singlets for the NH₂ and the NH of the carbamate will also be present; their chemical shifts are often variable and depend on solvent and concentration.

-

¹³C NMR: Key resonances are expected around 28 ppm for the methyl carbons of the Boc group, and near 80 ppm for the quaternary carbon of the Boc group. The carbonyl carbon of the carbamate should appear around 153 ppm. The aromatic carbons will show multiple signals, with those directly attached to fluorine exhibiting large C-F coupling constants.

-

¹⁹F NMR: This is a critical characterization technique for this molecule. The spectrum should exhibit two distinct signals for the two magnetically non-equivalent fluorine atoms. These signals will likely appear as complex multiplets due to F-F and F-H coupling.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 257.1.

Applications in Medicinal Chemistry: The Case of Osimertinib

The structural features of this compound make it an ideal starting material for the construction of complex, biologically active molecules. Its most prominent application is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2]

Role in the Synthetic Pathway

In the synthesis of Osimertinib, the free amino group of this compound is utilized for a crucial nucleophilic aromatic substitution reaction. This is followed by the removal of the Boc protecting group under acidic conditions to reveal the other amine, which is then acylated to complete the synthesis of a key fragment of the final drug molecule.[3]

Caption: Simplified synthetic logic for the use of the title compound in drug synthesis.

Safety and Handling

While a specific, verified SDS for this compound is not publicly available, data from structurally similar compounds indicate that it should be handled with care.

-

Hazard Classification (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust. Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

-

Storage:

References

-

Title: Safety Data Sheet for (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]

-

Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate Source: Atlantis Press URL: [Link]

-

Title: (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthetic Strategies in the Preparation of Osimertinib Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Strategic Utility of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the use of precisely functionalized building blocks are cornerstones of rational drug design. This guide provides a detailed examination of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, a key pharmaceutical intermediate whose unique structural features—a Boc-protected amine, a reactive free aniline, and a difluorinated phenyl ring—make it an invaluable asset in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore its synthesis, physicochemical properties, and critical role in constructing advanced therapeutics, with a particular focus on its application in the synthesis of targeted therapies such as HIF-2α inhibitors. This document serves as a technical resource for researchers, chemists, and drug development scientists, offering field-proven insights into the causality behind its synthetic applications and detailed experimental frameworks.

Introduction: The Imperative for Fluorinated Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The 1,2-diaminobenzene scaffold, a common motif in heterocyclic chemistry, becomes particularly powerful when substituted with fluorine.

This compound (Chemical Structure Below) emerges as a highly strategic starting material. Its design is elegantly simple yet functionally complex:

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects one of the two amines. This group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, allowing for sequential and controlled reactions at the two different nitrogen centers.[1][2]

-

Differential Reactivity: The presence of a free nucleophilic amine ortho to the Boc-protected amine provides a reactive handle for initial coupling or cyclization reactions.

-

Electronic Influence of Fluorine: The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the basicity of the amino groups. This fluorination pattern is frequently exploited to enhance the biological activity of the final API.[3][4]

This guide will deconstruct the utility of this intermediate, moving from its fundamental properties to its application in the synthesis of cutting-edge therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

| Property | Value | Reference |

| CAS Number | 1000698-88-3 | [1] |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| Appearance | White to brown powder/crystal | [3][5] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |

| logP | 2.894 | [1] |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include the characteristic singlet for the tert-butyl group (~1.5 ppm), broad singlets for the two amine protons (NH₂ and NH-Boc), and complex multiplets in the aromatic region for the phenyl protons, showing coupling to the fluorine atoms.

-

¹³C NMR: Signals for the tert-butyl carbons, the Boc carbonyl carbon, and aromatic carbons exhibiting C-F coupling are anticipated.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 245.2.

Synthesis and Core Reactivity

The strategic value of this compound lies in its controlled reactivity, which is governed by the interplay of its three key functional components.

Synthesis of the Intermediate

The preparation of this intermediate typically starts from 4,5-difluoro-1,2-phenylenediamine. The core principle is the selective mono-protection of one amine in the presence of the other. This is achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), under basic conditions.

Causality Behind the Method: The use of one equivalent of Boc₂O favors the mono-acylation product. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the starting materials. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acid byproduct of the reaction without competing in other reactions.

Principles of Reactivity

The utility of this intermediate stems from the predictable, stepwise reactions that can be performed.

The proposed synthesis involves an initial amide coupling between the free amine of our intermediate and the activated carboxylic acid of the protected proline fragment.

Experimental Protocols

The following protocols are representative examples based on standard laboratory procedures for reactions involving this intermediate.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH), a key step in the synthesis of many APIs.

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (R-COOH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-purged round-bottom flask, add the carboxylic acid (1.1 eq) and anhydrous DMF (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes. This pre-activates the carboxylic acid.

-

Add this compound (1.0 eq) as a solid or dissolved in a minimum amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes). The consumption of the starting carbamate should be observed. Alternatively, LC-MS can be used to monitor for the appearance of the product mass peak.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Causality Behind Choices: HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids. DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling without interfering with the reaction. [6]

Protocol: Boc-Group Deprotection

This protocol describes the removal of the tert-butoxycarbonyl protecting group.

Materials:

-

Boc-protected substrate (1.0 eq)

-

4M HCl in 1,4-Dioxane (10 eq) or Trifluoroacetic Acid (TFA) (10-20 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected starting material in DCM.

-

Cool the solution to 0 °C.

-

Slowly add the 4M HCl in dioxane solution (or TFA). Gas evolution (isobutylene) will be observed.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Validation: Monitor the reaction by TLC or LC-MS. A new, more polar spot should appear, corresponding to the free amine, and the starting material should be consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting product is often an HCl or TFA salt. It can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Safety, Handling, and Storage

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids. For long-term storage, refrigeration at 2-8°C is recommended to ensure stability. [1]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its pre-installed, orthogonally protected amino groups and activating difluoro-substituents provide a reliable and versatile platform for constructing complex molecular architectures. As demonstrated by its potential role in the synthesis of advanced therapeutics like Belzutifan, its importance in medicinal chemistry is firmly established.

The future will likely see the development of novel APIs derived from this core scaffold, targeting a wide range of diseases from cancer to inflammatory disorders. Furthermore, the synthetic methodologies employing this intermediate will continue to be refined, driving efficiency and sustainability in pharmaceutical manufacturing. For any drug development professional, a thorough understanding of this building block's properties and reactivity is essential for unlocking new therapeutic possibilities.

References

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research. Available at: [Link]

-

Jonasch, E. et al. (2021). Belzutifan for Renal Cell Carcinoma in von Hippel-Lindau Disease. The New England Journal of Medicine. Available at: [Link]

-

MySkinRecipes. tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate. Available at: [Link]

-

Wannamaker, W. et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Ghosh, A. K. et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Tetrahedron Letters. Available at: [Link]

-

Wehn, P. M. et al. (2018). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

-

Jiang, B. et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Available at: [Link]

-

PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. Available at: [Link]

-

PubChem. (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide. Available at: [Link]

-

Aguilar, A. et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

-

Zell, D. et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. Available at: [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]

-

PubChem. (2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide. Available at: [Link]

-

Verma, M. et al. (2020). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine. Materials Today: Proceedings. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide | C22H30N4O3S | CID 89702519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1000698-88-3|this compound|BLD Pharm [bldpharm.com]

- 6. atlantis-press.com [atlantis-press.com]

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate (CAS 1000698-88-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, registered under CAS number 1000698-88-3, is a strategically important synthetic intermediate in the field of medicinal chemistry. Its structure, featuring a difluorinated phenylenediamine scaffold with one of the amino groups selectively protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of complex heterocyclic compounds, particularly those with applications as kinase inhibitors in oncology and other therapeutic areas.[1] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule, while the differentially protected amino groups allow for sequential and controlled chemical transformations.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering insights into the rationale behind the synthetic strategy and a detailed analysis of its expected analytical data.

Synthesis of this compound: A Strategy of Selective Protection

Several methods have been developed for the selective mono-Boc protection of diamines.[4][5] One effective strategy involves the in-situ generation of a mono-hydrochloride salt of the diamine. The protonation of one amino group deactivates it towards the Boc-anhydride, allowing the other, more nucleophilic amino group to react selectively.[6]

Below is a proposed, detailed protocol for the synthesis of this compound based on this selective protection strategy.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis Workflow

Sources

- 1. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical patents and data exclusivity in an age of AI-driven drug discovery and development | Medicines Law & Policy [medicineslawandpolicy.org]

- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 5. digitalcommons.law.uga.edu [digitalcommons.law.uga.edu]

- 6. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Selective Boc Protection of 2-Amino-4,5-difluoroaniline

This guide provides a comprehensive technical overview for the selective tert-butoxycarbonyl (Boc) protection of 2-amino-4,5-difluoroaniline, yielding tert-butyl (2-amino-4,5-difluorophenyl)carbamate. This procedure is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where selective functionalization of one amino group in the presence of another is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles that ensure a successful and reproducible reaction.

Introduction: The Strategic Importance of Selective Protection

In the multi-step synthesis of complex organic molecules, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby preventing it from undergoing unwanted reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1]

The selective mono-protection of diamines presents a unique challenge, particularly in aromatic systems where the nucleophilicity of the amino groups can be similar. 2-Amino-4,5-difluoroaniline is a valuable building block in medicinal chemistry, and the ability to selectively protect one of its amino groups is crucial for subsequent synthetic transformations. This guide will delve into the factors governing the regioselectivity of the Boc protection of this specific substrate and provide a detailed, field-proven experimental protocol.

The Causality of Experimental Choices: Understanding Regioselectivity

The selective Boc protection of the amino group at the 2-position of 2-amino-4,5-difluoroaniline to form this compound (CAS No. 1000698-88-3) is a well-established transformation.[2] The regioselectivity of this reaction is primarily governed by a combination of electronic and steric factors that influence the relative nucleophilicity of the two amino groups.

Electronic Effects of Fluorine Substituents

Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). In 2-amino-4,5-difluoroaniline, both amino groups experience this deactivating effect, which reduces their basicity and nucleophilicity compared to aniline.[3][4] However, the extent of this deactivation is not uniform for both amino groups due to their positions relative to the fluorine atoms.

-

The Amino Group at the 1-position: This amino group is meta to the fluorine at the 5-position and para to the fluorine at the 4-position.

-

The Amino Group at the 2-position: This amino group is ortho to the amino group at the 1-position and meta to the fluorine at the 4-position and para to the fluorine at the 5-position.

The inductive effect diminishes with distance. Therefore, the amino group at the 2-position is more strongly deactivated by the proximate fluorine at the 4-position. Conversely, the amino group at the 1-position is less influenced by the inductive effects of the fluorine atoms. This would suggest that the amino group at the 1-position is more nucleophilic.

However, the observed product is the result of the protection of the amino group at the 2-position. This indicates that other factors, such as steric hindrance and the electronic nature of the other amino group, play a more significant role. The amino group at the 1-position, being a strong electron-donating group through resonance (+M effect), increases the electron density at the ortho and para positions. This effect counteracts the inductive withdrawal of the fluorine atoms to some extent, making the amino group at the 2-position (ortho to the other amino group) more nucleophilic than it would be otherwise.

Steric Hindrance

The Boc protecting group, introduced via di-tert-butyl dicarbonate (Boc anhydride), is sterically demanding. While both amino groups are primary, the local steric environment can influence the approach of the bulky electrophile. In this case, the steric hindrance around both amino groups is comparable, and it is the electronic factors that are the primary determinant of regioselectivity.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the selective mono-Boc protection of 2-amino-4,5-difluoroaniline. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-4,5-difluoroaniline | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (Saturated aqueous NaCl) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-4,5-difluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Causality: Anhydrous THF is used as the solvent to prevent hydrolysis of the Boc anhydride. The reaction is performed under an inert atmosphere of nitrogen to exclude moisture.

-

-

Addition of Base: Add triethylamine (TEA) (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Causality: Triethylamine acts as a base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the protected product. A slight excess ensures complete reaction.

-

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred solution of the aniline and TEA over a period of 15-20 minutes at room temperature.

-

Causality: A small excess of Boc anhydride ensures complete consumption of the starting material. Dropwise addition helps to control the reaction rate and prevent potential side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.

-

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: The aqueous bicarbonate solution neutralizes any remaining acidic species and helps to remove water-soluble byproducts.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Causality: Ethyl acetate is a suitable organic solvent for extracting the Boc-protected product from the aqueous layer.

-

-

Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

-

Causality: Washing with brine helps to remove any remaining water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Anhydrous magnesium sulfate is a drying agent that removes residual water. Rotary evaporation efficiently removes the solvent to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Flash chromatography is a standard and effective method for purifying the desired mono-Boc protected product from any unreacted starting material, di-protected byproduct, and other impurities.

-

Visualization of the Experimental Workflow

Caption: Workflow for the Boc protection of 2-amino-4,5-difluoroaniline.

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of δ 1.4-1.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm), and their coupling patterns will be consistent with the substitution on the benzene ring. The protons of the two amino groups (NH₂ and NH-Boc) will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80-82 ppm and the carbonyl carbon of the Boc group around δ 152-154 ppm. The aromatic carbons will appear in the range of δ 110-150 ppm, with their chemical shifts influenced by the fluorine and amino substituents.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. For this compound (C₁₁H₁₄F₂N₂O₂), the expected molecular weight is 244.24 g/mol .[2] Techniques such as Electrospray Ionization (ESI) will typically show the [M+H]⁺ ion at m/z 245.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-H stretching of the carbamate (around 3350 cm⁻¹), and the strong C=O stretching of the carbamate carbonyl group (around 1680-1720 cm⁻¹).

Conclusion

This in-depth technical guide provides a comprehensive framework for the successful and reproducible selective mono-Boc protection of 2-amino-4,5-difluoroaniline. By understanding the interplay of electronic and steric factors that govern the regioselectivity of the reaction, and by following the detailed experimental protocol, researchers can confidently prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for ensuring the identity and purity of the final product, which is a critical aspect of scientific integrity in drug discovery and development.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

-

Chemistry LibreTexts. Basicity of Amines. [Link]

-

Chemistry Steps. Basicity of Amines. [Link]

-

PubChem. tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Lee, D. W.; Ha, H.-J.; Lee, W. K. A Facile Method for the Mono-Boc Protection of Symmetrical and Unsymmetrical Diamines. Synth. Commun.2007 , 37 (5), 737–742. [Link]

-

Fiveable. Basicity of amines | Organic Chemistry II Class Notes. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

PubMed. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

-

Master Organic Chemistry. Amine Protection. [Link]

Sources

Chemical stability and storage of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

An In-depth Technical Guide to the Chemical Stability and Storage of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

Introduction: A Critical Intermediate in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a Boc-protected amine and a difluorinated aniline ring, makes it a valuable intermediate in the development of kinase inhibitors and other targeted therapies. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, while the fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidate.

Given its pivotal role in multi-step synthetic routes, a thorough understanding of the chemical stability and appropriate storage conditions for this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may be difficult to remove in subsequent steps, potentially compromising the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and a detailed protocol for conducting stability assessments.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the difluorinated aniline core. The principal degradation pathways are hydrolysis, thermolysis, photolysis, and oxidation.

Susceptibility to Hydrolysis

The carbamate linkage in the Boc group is susceptible to cleavage under acidic conditions.[1][2] This is the most common degradation pathway for Boc-protected amines. The reaction is catalyzed by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free diamine, 2-amino-4,5-difluorophenylamine.[1]

Conversely, the Boc group is generally stable under neutral and basic conditions.[][4] This orthogonality is a key feature exploited in organic synthesis.

Thermal Stability

While generally stable at recommended storage temperatures, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures.[5][6] This degradation pathway typically involves the cleavage of the Boc group to release the free amine, isobutylene, and carbon dioxide. Significant degradation can be expected at temperatures exceeding 85-90°C.[5]

Photostability

Oxidative Stability

The primary amine and the electron-rich aromatic ring of the aniline moiety can be susceptible to oxidation. Common oxidizing agents can lead to the formation of various colored impurities. The Boc-protected amine is generally more resistant to oxidation than the free amine.

Recommended Storage and Handling

Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

To minimize degradation, the compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[10] | To minimize thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation. |

| Light | Protected from light (e.g., in an amber vial)[11] | To prevent photodegradation. |

| Moisture | Tightly sealed container in a dry environment[10][11] | To prevent hydrolysis. |

Handling Precautions

When handling this compound, it is essential to adhere to standard laboratory safety practices:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[13]

-

Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.[14]

-

Incompatible Materials: Avoid contact with strong acids, and strong oxidizing agents.[12][13]

Experimental Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[5] The goal is to induce a target degradation of 5-20%.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

Stress Conditions

Subject the stock solution to the following stress conditions in parallel:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and monitor at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C and monitor at appropriate time intervals.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, and monitor at appropriate time intervals.

-

Thermal Degradation (in solution): Store the stock solution at 80°C, protected from light, and monitor at appropriate time intervals.

-

Thermal Degradation (solid state): Place the solid compound in an oven at 80°C and monitor at appropriate time intervals by preparing solutions of the stressed solid.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Proposed Degradation Pathways

Based on the known chemistry of Boc-protected anilines, the following degradation pathways are proposed:

Caption: Proposed primary degradation pathways for this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact parent compound from its degradation products.

Recommended HPLC Parameters

The following parameters can be used as a starting point for method development:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient could be 5% to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for peak identification. |

| Injection Volume | 10 µL |

Rationale: In a reverse-phase system, the more polar degradation products, such as the deprotected amine, will have a shorter retention time than the parent compound.[15] The use of TFA helps to achieve sharp peak shapes.

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating the specificity of the method.

Conclusion

A comprehensive understanding of the chemical stability of this compound is critical for its effective use in pharmaceutical synthesis. The primary degradation pathways involve acid-catalyzed hydrolysis of the Boc group and potential photodegradation and oxidation of the difluorinated aniline ring. Adherence to recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is essential to maintain the purity and integrity of this key intermediate. The implementation of a robust forced degradation study and the development of a validated, stability-indicating HPLC method are indispensable for ensuring the quality of this compound throughout its lifecycle.

References

-

Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

-

Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory: Determination of Selected Carbamate Pesticides. U.S. Geological Survey. [Link]

-

New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. [Link]

-

Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. SciSpace. [Link]

-

Safety Data Sheet for (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. Kishida Chemical Co., Ltd. [Link]

-

Effective Analysis Carbamate Pesticides. Separation Science. [Link]

-

Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. [Link]

-

Method for the Residue Determination of Carbamate Pesticides in Crops. J-STAGE. [Link]

-

The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry. [Link]

-

tert-Butyl (4-amino-2-fluorophenyl)carbamate. PubChem. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

-

Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. ResearchGate. [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

-

tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. PubChem. [Link]

-

Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]

-

Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. MDPI. [Link]

-

tert-butyl (4-amino-2,5-difluorophenyl)carbamate. Ark Pharm, Inc. [Link]

-

Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate in Common Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the developability of a compound, influencing everything from formulation strategies and dosage form design to bioavailability and therapeutic efficacy.[1][2] Poorly soluble compounds can present significant hurdles, leading to inadequate systemic exposure, variable clinical outcomes, and increased development timelines and costs.[1] This guide provides an in-depth examination of the solubility characteristics of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate , a key intermediate in the synthesis of various biologically active molecules. While specific experimental data for this compound is not extensively published, this document serves as a comprehensive framework for its characterization, offering both theoretical underpinnings and practical, field-proven experimental protocols.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

Chemical Structure:

-

IUPAC Name: tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The difluorinated phenyl ring provides a degree of hydrophobicity.

-

Amino Groups (-NH2 and -NH-): These groups are capable of acting as both hydrogen bond donors and acceptors, which can facilitate interactions with polar solvents.

-

Carbamate Group (-O-C=O): The ester and amide functionalities within the Boc protecting group contribute to the molecule's polarity and hydrogen bonding capacity.

-

tert-Butyl Group: This bulky, non-polar group significantly increases the lipophilicity of the molecule, which will favor solubility in non-polar organic solvents.

-

Fluorine Atoms: The two fluorine substituents increase the molecule's polarity and can participate in specific interactions, but their overall effect on solubility is solvent-dependent.

The interplay between the hydrophilic amino and carbamate groups and the lipophilic tert-butyl and aromatic components suggests that this molecule will exhibit varied solubility across a spectrum of organic solvents.

Theoretical Frameworks for Solubility Prediction

Before embarking on empirical studies, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

"Like Dissolves Like": The Role of Polarity

The most fundamental principle governing solubility is that solutes tend to dissolve best in solvents of similar polarity. Based on its structure, this compound can be classified as a molecule of intermediate polarity. We can therefore predict:

-

High solubility in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Moderate solubility in polar protic solvents like ethanol and methanol, where hydrogen bonding plays a key role.

-

Low solubility in highly non-polar solvents like hexane and in highly polar solvents like water.

Hansen Solubility Parameters (HSP)

A more sophisticated approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] The principle states that substances with similar HSP values are likely to be miscible.[8][9]

To predict solubility, the HSP values for this compound would be calculated (using group contribution methods or software) and compared to the known HSP values of various solvents. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space is calculated; a smaller distance implies greater affinity and higher solubility.[8] This method is particularly powerful for screening and selecting optimal solvents or solvent blends for processes like crystallization and formulation.[9][10]

Experimental Determination of Thermodynamic Solubility

While theoretical models are useful, the definitive measure of solubility is obtained through empirical testing. The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[11][12]

Rationale for the Shake-Flask Method

This method establishes a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[13][14] By ensuring an excess of the solid is present, the measurement reflects the maximum amount of solute a solvent can hold at a given temperature, providing a stable and reproducible value crucial for pharmaceutical development. This contrasts with kinetic solubility, which is often measured in high-throughput screening from a DMSO stock solution and can yield supersaturated, metastable values.[13][15][16][17]

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in various organic solvents at controlled temperatures (e.g., 25 °C and 37 °C).

Materials:

-

This compound (ensure high purity, >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Procedure:

-

Preparation: Add an excess amount of this compound to several vials. The key is to ensure a solid phase remains after equilibration; a 5-fold excess over the estimated solubility is a good starting point.[18]

-

Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[12]

-

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[18][19]

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements yield consistent concentration values.[18]

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifuge the vials at the same temperature to pellet the excess solid.

-

Causality: This step is critical to separate the saturated liquid phase from the solid phase without disturbing the equilibrium.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).

-

Trustworthiness: Filtration removes any remaining microscopic solid particles that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

-

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[20][21] The concentration of the dissolved API is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or g/L.

Data Presentation and Interpretation

The collected data should be organized systematically to allow for clear comparison and analysis.

Hypothetical Solubility Data Table

The following table illustrates how the experimental results for this compound would be presented.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Classification |

| Hexane | 0.1 | 25 | < 0.1 | Practically Insoluble |

| Toluene | 2.4 | 25 | 5.2 | Sparingly Soluble |

| Dichloromethane | 3.1 | 25 | 85.6 | Freely Soluble |

| Ethyl Acetate | 4.4 | 25 | 62.1 | Soluble |

| Acetone | 5.1 | 25 | 95.3 | Freely Soluble |

| Ethanol | 5.2 | 25 | 33.8 | Soluble |

| Methanol | 6.6 | 25 | 25.1 | Soluble |

| Acetonitrile | 5.8 | 25 | 41.5 | Soluble |

| Water | 10.2 | 25 | < 0.01 | Practically Insoluble |

| Dichloromethane | 3.1 | 37 | 102.4 | Freely Soluble |

| Acetone | 5.1 | 37 | 115.7 | Very Soluble |

| Ethanol | 5.2 | 37 | 45.2 | Soluble |

(Note: The data in this table is illustrative and not based on published experimental results.)

Impact of Temperature

As illustrated in the hypothetical data, the solubility of most organic solids in organic solvents increases with temperature.[22] This is because the dissolution process is typically endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature shifts the equilibrium to favor the endothermic dissolution process, resulting in higher solubility.[22]

Influence of Crystal Form (Polymorphism)

It is crucial for researchers to recognize that an API can exist in different crystalline forms, or polymorphs, each having a unique crystal lattice.[23][24] These different forms can exhibit distinct physical properties, including melting point, stability, and, most importantly, solubility.[23][25] A metastable polymorph will generally have a higher kinetic solubility than the most thermodynamically stable form.[23] Therefore, it is essential to characterize the solid form of the API used in solubility studies (e.g., via XRPD or DSC) to ensure the data is reproducible and relevant to the form intended for development.[26][27]

Conclusion for the Field

This guide establishes a robust framework for determining and understanding the solubility of this compound. By integrating theoretical predictions with a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for making informed decisions in drug development. A comprehensive solubility profile across a range of pharmaceutically relevant solvents is the first critical step in designing effective formulations, predicting in vivo performance, and ultimately advancing promising compounds through the development pipeline.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available from: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available from: [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Semantic Scholar. Available from: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available from: [Link]

-

Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Available from: [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available from: [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Available from: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available from: [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. Available from: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

-

Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Available from: [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. Available from: [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available from: [Link]

-

Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available from: [Link]

-

Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available from: [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available from: [Link]

-

Hansen Solubility Parameters (HSP). Van Loon Chemical Innovations. Available from: [Link]

-

Annex 4. World Health Organization (WHO). Available from: [Link]

-

Hansen solubility parameter. Wikipedia. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available from: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available from: [Link]

-

TERT-BUTYL N-PHENYLCARBAMATE. ChemBK. Available from: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

-

FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Available from: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available from: [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ResearchGate. Available from: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available from: [Link]

-

This compound. Chemical Technology Co.,LTD(expird). Available from: [Link]

-

tert-Butyl (4-(tert-butyl)phenyl)carbamate. PubChem. Available from: [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. ijrps.com. Available from: [Link]

-

Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate. Available from: [Link]

-

Halogenated Aniline Derivatives (7). MySkinRecipes. Available from: [Link]

-

(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available from: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available from: [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. separationscience.com. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 3. chemscene.com [chemscene.com]

- 4. 1000698-88-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound, CasNo.1000698-88-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. 1000698-88-3 Cas No. | tert-Butyl N-(2-amino-4,5-difluorophenyl)carbamate | Apollo [store.apolloscientific.co.uk]

- 7. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. enamine.net [enamine.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. improvedpharma.com [improvedpharma.com]

- 21. pharmaguru.co [pharmaguru.co]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 26. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 27. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]

The Strategic Advantage of Fluorination: A Technical Guide to tert-Butyl (2-amino-4,5-difluorophenyl)carbamate in Modern Medicinal Chemistry

Foreword: The Nuanced Role of Fluorine in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has transcended novelty to become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—collectively offer a powerful toolkit for medicinal chemists to modulate a candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1] This guide delves into the practical application of these principles through the lens of a highly versatile and increasingly pivotal building block: tert-Butyl (2-amino-4,5-difluorophenyl)carbamate . We will explore its synthesis, dissect the rationale behind its use, and provide actionable protocols for its deployment in the synthesis of advanced pharmaceutical intermediates.

Unveiling the Building Block: Properties and Rationale for Use

This compound (CAS No. 1000698-88-3) is a difluorinated aromatic diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group.[2] This seemingly simple molecule is endowed with a suite of strategic features that make it a valuable asset in multi-step syntheses of complex therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [2] |

| Molecular Weight | 244.24 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | Supplier Data |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate | Supplier Data |

| Storage | 2-8°C, under inert atmosphere | [2] |

The core advantages of this building block can be attributed to three key structural motifs:

-

The ortho-Amino Group: The free amine serves as a nucleophilic handle for a variety of coupling reactions, enabling the construction of diverse heterocyclic systems and substituted aromatic frameworks.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. This orthogonality is crucial for regioselective synthesis, allowing for the sequential functionalization of the two amino groups.

-

The 4,5-Difluoro Substitution: This is arguably the most impactful feature. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which modulates the pKa of the adjacent amino groups. This electronic perturbation can significantly influence the reactivity and binding interactions of the final molecule. Furthermore, the C-F bonds are highly resistant to metabolic oxidation, often blocking sites of metabolism and thereby enhancing the pharmacokinetic profile of the drug candidate.[1]

Synthesis of this compound: A Protocol for Regioselective Mono-Boc Protection

The synthesis of the title compound hinges on the selective mono-protection of one of the two amino groups of 4,5-difluoro-1,2-phenylenediamine. The challenge lies in preventing the formation of the di-protected byproduct. A common and effective strategy involves the in-situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amino group towards acylation, allowing the other to be selectively protected.

Experimental Protocol: Regioselective Mono-Boc Protection

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (TMSCl) or Thionyl Chloride (SOCl₂)

-

Sodium Hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Diethyl ether

Procedure:

-

Mono-protonation: To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Boc Protection: To the stirred suspension, add deionized water (a small amount, e.g., 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted Boc₂O and di-protected byproduct.

-

Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the product into dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Causality Behind Experimental Choices:

-

The use of a slight excess of the diamine or precise control of the stoichiometry is crucial to minimize the formation of the di-Boc protected byproduct.

-

The in-situ generation of HCl from TMSCl or SOCl₂ provides a controlled way to form the mono-hydrochloride salt of the more basic amine, rendering it less nucleophilic.

-

The aqueous work-up and pH adjustments are critical for separating the desired mono-protected product from both the starting material and the di-protected byproduct.

Application in Kinase Inhibitor Synthesis: The Case of Linifanib (ABT-869)

A prominent application of this compound is in the synthesis of multi-targeted receptor tyrosine kinase inhibitors, such as Linifanib (ABT-869).[3] Linifanib is an inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[3]

The synthesis of Linifanib involves the coupling of a substituted pyrimidine core with an appropriate aniline derivative. The use of our title building block allows for the strategic introduction of the difluorinated aniline moiety.

Illustrative Synthetic Step: Urea Formation